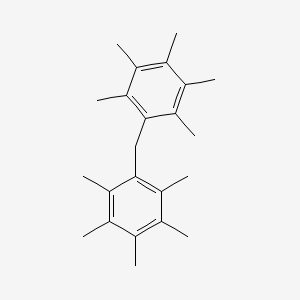
1,1'-Methanediylbis(pentamethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methanediylbis(pentamethylbenzene): is an organic compound characterized by the presence of two pentamethylbenzene groups connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methanediylbis(pentamethylbenzene) typically involves the reaction of pentamethylbenzene with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the methylene group is introduced between the two pentamethylbenzene units.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, concentration of reactants, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Methanediylbis(pentamethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Methanediylbis(pentamethylbenzene) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-Methanediylbis(pentamethylbenzene) exerts its effects involves its interaction with molecular targets through its aromatic rings and methylene bridge. These interactions can influence various biochemical pathways, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,1’-Methanediylbis(4-isocyanatobenzene): Known for its use in the production of polyurethanes.
1,1’-Methanediylbis(4-isocyanatocyclohexane): Utilized in the synthesis of thermoplastic polyurethanes.
1,1’-Methanediylbis(4-isocyanatobenzene): Employed in the creation of high-performance elastomers.
Uniqueness: 1,1’-Methanediylbis(pentamethylbenzene) is unique due to its highly methylated aromatic rings, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
5082-88-2 |
|---|---|
Molekularformel |
C23H32 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethyl-6-[(2,3,4,5,6-pentamethylphenyl)methyl]benzene |
InChI |
InChI=1S/C23H32/c1-12-14(3)18(7)22(19(8)15(12)4)11-23-20(9)16(5)13(2)17(6)21(23)10/h11H2,1-10H3 |
InChI-Schlüssel |
UPSHYZADNVYPQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)CC2=C(C(=C(C(=C2C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


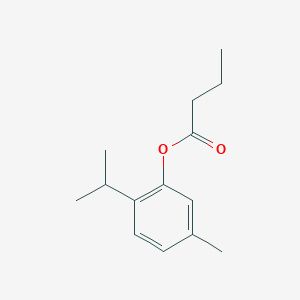


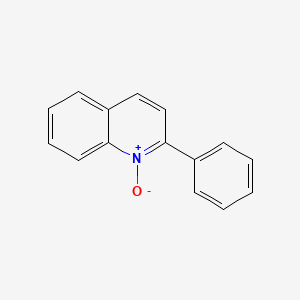

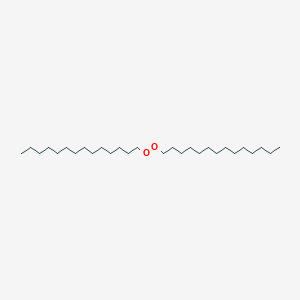

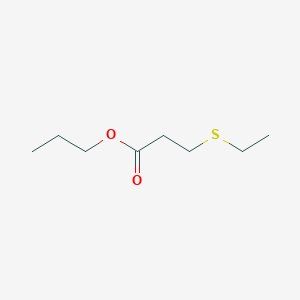
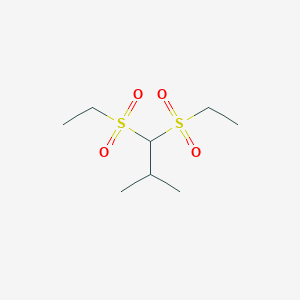
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
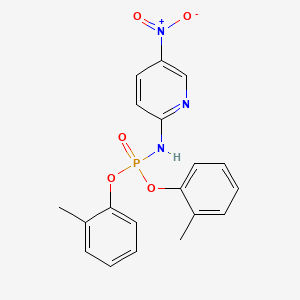
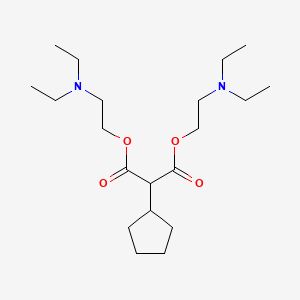
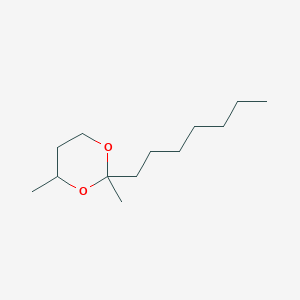
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
